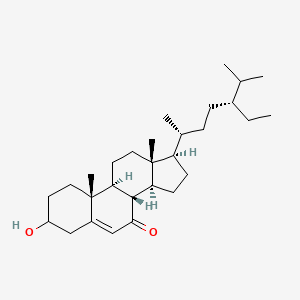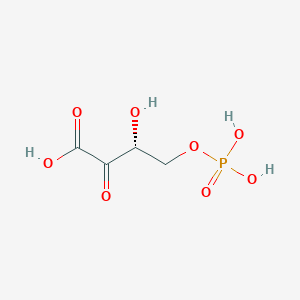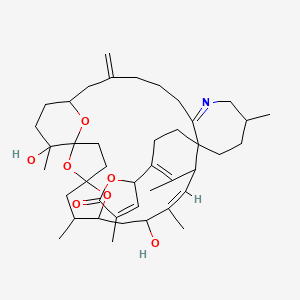
spirolide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spirolide a belongs to the class of organic compounds known as azepines. These are organic compounds containing an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. Spirolide a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, spirolide a is primarily located in the membrane (predicted from logP). Outside of the human body, spirolide a can be found in mollusks. This makes spirolide a a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Neuroprotective Potential
Spirolide A, along with other spirolides, has been studied for its effects on human neuronal cells. Research has found that chronic treatment with spirolides can ameliorate MPP+-induced neurotoxicity and increase the expression of neuritic and dendritic markers, as well as levels of the choline acetyltransferase enzyme and the α7 subunit of nicotinic acetylcholine receptors. This suggests potential applications in combating neurodegenerative disorders (Boente-Juncal et al., 2018).
Structural Characterization
Spirolides, including spirolide A, have been extensively studied using mass spectrometry for structural characterization. This research is crucial for understanding the nature of these marine biotoxins, which aids in identifying and managing risks associated with their presence in marine environments (Sleno, Chalmers, & Volmer, 2004).
Marine Ecology and Toxinology
Research on spirolides includes the examination of their association with dinoflagellates like Alexandrium ostenfeldii. Understanding this association helps in identifying the ecological conditions that lead to the production of spirolides and managing the risks they pose to marine life and human consumption of seafood (Cembella, Bauder, Lewis, & Quilliam, 2001).
Interaction with Acetylcholine Receptors
Spirolides, such as spirolide A, primarily exert their effects by interacting with acetylcholine receptors. Understanding these interactions is vital for both comprehending the toxicological mechanisms of these marine toxins and exploring potential therapeutic uses, especially in neurological conditions (Aráoz et al., 2015).
Variability in Spirolide Composition
Research into the variability of spirolides in different marine environments and species has been conducted to understand the diversity of these toxins. This knowledge is important for accurate identification and risk assessment related to marine biotoxins (Mackinnon et al., 2006).
Alzheimer's Disease Research
Spirolide A has been implicated in research related to Alzheimer's disease. Studies have shown that certain spirolides can reduce intracellular amyloid-beta accumulation and phosphorylated tau levels, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's (Alonso et al., 2011).
Muscarinic Acetylcholine Receptor Targeting
Further research on spirolides has demonstrated their effect on human muscarinic acetylcholine receptors. This research contributes to a deeper understanding of the potential toxicological implications of spirolides and their interaction with human neurological systems (Wandscheer et al., 2010).
Propriétés
Nom du produit |
spirolide A |
|---|---|
Formule moléculaire |
C42H61NO7 |
Poids moléculaire |
691.9 g/mol |
Nom IUPAC |
2-[(10E)-9,32-dihydroxy-6,10,13,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C42H61NO7/c1-25-9-8-10-37-40(15-11-26(2)24-43-37)16-13-32(36-21-28(4)38(45)47-36)30(6)33(40)20-27(3)34(44)22-35-29(5)23-41(49-35)17-18-42(50-41)39(7,46)14-12-31(19-25)48-42/h20-21,26,29,31,33-36,44,46H,1,8-19,22-24H2,2-7H3/b27-20+ |
Clé InChI |
NLUTVFJROHNTFD-NHFJDJAPSA-N |
SMILES isomérique |
CC1CCC23CCC(=C(C2/C=C(/C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NC1)(C)O)C)O)\C)C)C7C=C(C(=O)O7)C |
SMILES canonique |
CC1CCC23CCC(=C(C2C=C(C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NC1)(C)O)C)O)C)C)C7C=C(C(=O)O7)C |
Synonymes |
spirolide A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



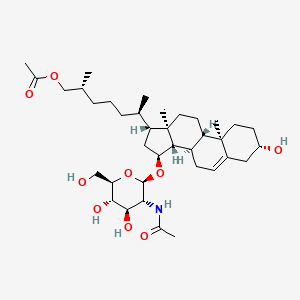

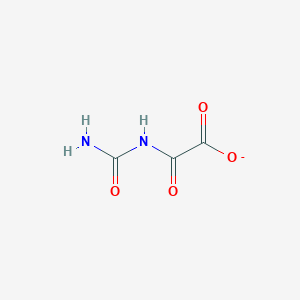
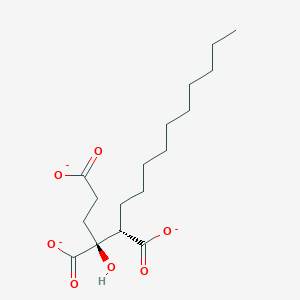
![(8R,9S,10S,13R,14S,17R)-17-[(2R)-5,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1259101.png)
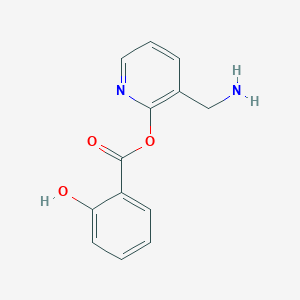

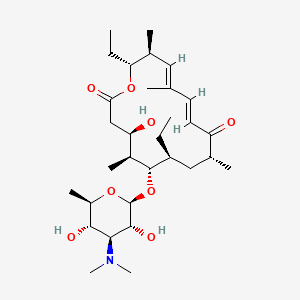
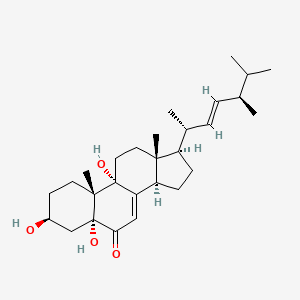

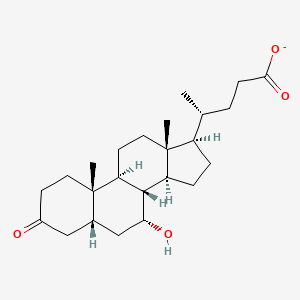
![(8S,9R,10S,13S,14S)-9-fluoro-6,11,16-trihydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1259115.png)
